

Physical and chemical properties of methyl dibutylphosphinate

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Compound of Interest		
Compound Name:	Methyl dibutylphosphinate	
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An In-depth Technical Guide to Methyl Dibutylphosphinate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited experimental data is publicly available for **methyl dibutylphosphinate**. Therefore, some information presented in this guide, particularly physical properties and spectral data, is estimated based on closely related dialkylphosphinate compounds.

Introduction

Methyl dibutylphosphinate, with the chemical formula (C₄H₉)₂P(=O)OCH₃, is an organophosphorus compound belonging to the phosphinate class of esters. Phosphinates are characterized by two direct carbon-phosphorus bonds and one phosphorus-oxygen ester linkage. This structural motif imparts unique chemical and physical properties that are of interest in various fields, including organic synthesis, materials science, and medicinal chemistry. This technical guide provides a comprehensive overview of the known and estimated physical and chemical properties of **methyl dibutylphosphinate**, detailed experimental protocols for its synthesis, and an analysis of its expected spectral characteristics.

Physical Properties

Specific experimentally determined physical properties for **methyl dibutylphosphinate** are not readily available in the literature. The following table summarizes estimated values based on



trends observed for other dialkylphosphinates.

Property	Estimated Value	Notes
Molecular Formula	C ₉ H ₂₁ O ₂ P	-
Molecular Weight	192.24 g/mol	-
Appearance	Colorless liquid	Based on similar phosphinate esters.
Boiling Point	200 - 230 °C	Estimated based on dialkylphosphinates of similar molecular weight.
Density	0.95 - 1.05 g/mL	Estimated based on other liquid phosphinates.
Solubility	Soluble in common organic solvents (e.g., ethanol, diethyl ether, dichloromethane). Limited solubility in water.	General solubility trend for phosphinate esters.[1]

Chemical Properties and Reactivity

The chemical behavior of **methyl dibutylphosphinate** is dictated by the phosphinyl group (P=O) and the ester linkage.

Hydrolysis

Phosphinate esters can be hydrolyzed to their corresponding phosphinic acids under both acidic and basic conditions.[2][3][4][5] The hydrolysis of **methyl dibutylphosphinate** would yield dibutylphosphinic acid and methanol.

- Acid-Catalyzed Hydrolysis: Typically carried out by heating with a strong acid such as hydrochloric acid. The reaction proceeds via nucleophilic attack of water on the phosphorus atom.[2]
- Base-Catalyzed Hydrolysis: Can be achieved using a strong base like sodium hydroxide.
 This method is often faster than acid-catalyzed hydrolysis.



Oxidation

The phosphorus center in **methyl dibutylphosphinate** is in the +3 oxidation state and can be oxidized. However, the P=O bond is already present, making it relatively stable to further oxidation under normal conditions. Strong oxidizing agents may lead to degradation of the molecule.

Reduction

Reduction of the phosphinyl group is possible but typically requires strong reducing agents.

Experimental Protocols

The synthesis of dialkylphosphinates is often achieved through the reaction of a Grignard reagent with an appropriate phosphorus-containing electrophile.[6][7][8]

Synthesis of Methyl Dibutylphosphinate

This protocol describes a general method for the synthesis of **methyl dibutylphosphinate** via a Grignard reaction.

Materials:

- Dibutylphosphinic chloride
- Sodium methoxide
- Methanol (anhydrous)
- Diethyl ether (anhydrous)
- Magnesium turnings
- 1-Bromobutane
- Iodine (crystal)
- Hydrochloric acid (1 M)



- Saturated sodium bicarbonate solution
- Saturated sodium chloride solution (brine)
- Anhydrous sodium sulfate

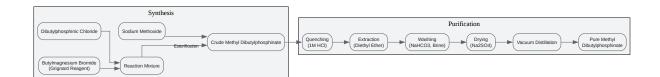
Procedure:

- Preparation of Butylmagnesium Bromide (Grignard Reagent):
 - In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
 - Add a small crystal of iodine to activate the magnesium.
 - Add a solution of 1-bromobutane in anhydrous diethyl ether dropwise from the dropping funnel. The reaction should initiate spontaneously, as evidenced by the disappearance of the iodine color and gentle refluxing.
 - After the addition is complete, reflux the mixture for 30 minutes to ensure complete formation of the Grignard reagent.
- · Reaction with Dibutylphosphinic Chloride:
 - Cool the Grignard reagent solution to 0 °C in an ice bath.
 - Slowly add a solution of dibutylphosphinic chloride in anhydrous diethyl ether from the dropping funnel. Maintain the temperature below 10 °C during the addition.
 - After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
- Esterification:
 - Cool the reaction mixture back to 0 °C.
 - Slowly add a solution of sodium methoxide in anhydrous methanol.



- Stir the mixture at room temperature for 1 hour.
- Work-up and Purification:
 - Quench the reaction by slowly adding 1 M hydrochloric acid until the aqueous layer is acidic.
 - Separate the organic layer and extract the aqueous layer with diethyl ether.
 - Combine the organic layers and wash successively with saturated sodium bicarbonate solution and brine.
 - Dry the organic layer over anhydrous sodium sulfate.
 - Filter and concentrate the solution under reduced pressure to obtain the crude product.
 - Purify the crude methyl dibutylphosphinate by vacuum distillation.

Workflow for Synthesis and Purification



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Synthesis and Purification Workflow

Spectral Data

Specific spectral data for **methyl dibutylphosphinate** is not available. The following are expected characteristics based on analogous compounds.



¹H NMR Spectroscopy

- -OCH₃ group: A doublet is expected around 3.5-3.8 ppm due to coupling with the phosphorus atom (³JHP ≈ 10-15 Hz).
- -CH₂-P groups: A multiplet is expected in the range of 1.4-1.8 ppm.
- -CH₂-CH₂-CH₃ groups: Multiplets are expected between 1.2-1.6 ppm.
- -CH₃ groups: A triplet is expected around 0.9 ppm.

¹³C NMR Spectroscopy

- OCH₃ group: A doublet is expected around 50-55 ppm with a ²JCP coupling constant.
- -CH₂-P groups: A doublet is expected around 25-35 ppm with a ¹JCP coupling constant.
- Alkyl chain carbons: Signals are expected in the range of 13-30 ppm.

³¹P NMR Spectroscopy

A single resonance is expected in the range of +40 to +60 ppm (relative to 85% H₃PO₄),
 which is characteristic for phosphinates.[9]

Infrared (IR) Spectroscopy

- P=O stretch: A strong absorption band is expected in the region of 1175-1250 cm⁻¹.[10]
- P-O-C stretch: A strong absorption is expected around 1020-1050 cm⁻¹.
- C-H stretches: Absorptions are expected in the 2850-2960 cm⁻¹ region.

Conclusion

Methyl dibutylphosphinate is a member of the phosphinate family of organophosphorus compounds. While specific experimental data for this molecule is limited, its physical and chemical properties can be reasonably estimated from known trends within this class of compounds. Its synthesis can be achieved through established organometallic routes, and its reactivity is primarily centered around the hydrolysis of the ester linkage. The provided guide



serves as a valuable resource for researchers and professionals by consolidating the expected properties and providing a practical synthetic protocol for **methyl dibutylphosphinate**. Further experimental investigation is warranted to fully characterize this compound.

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